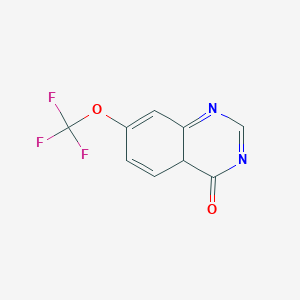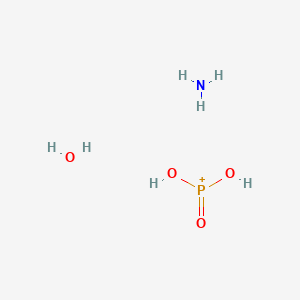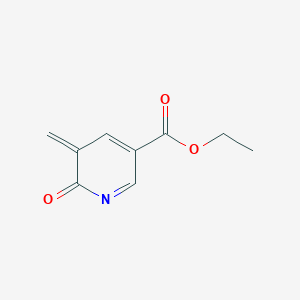![molecular formula C25H23FN4O5 B12344694 5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B12344694.png)
5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorophenyl group, an oxadiazole ring, and a dioxoloquinazoline core, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione typically involves multiple steps, including the formation of the oxadiazole ring and the dioxoloquinazoline core. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Dioxoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors, such as anthranilic acids or their derivatives.
Final Coupling: The final step involves coupling the oxadiazole and dioxoloquinazoline intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimizing these steps for scalability, yield, and purity, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly due to its unique structural features that could interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: Researchers may explore its interactions with enzymes or receptors, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione include:
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups may exhibit comparable reactivity and biological activity.
Oxadiazole Compounds: Other oxadiazole-containing compounds may share similar properties, such as stability and reactivity.
Quinazoline Derivatives: Quinazoline-based compounds are known for their diverse biological activities and can serve as a basis for comparison.
The uniqueness of this compound lies in its combination of these structural motifs, which may confer distinct properties and applications.
Properties
Molecular Formula |
C25H23FN4O5 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C25H23FN4O5/c26-17-8-4-5-15(9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-6-2-1-3-7-16/h1-9,18-21H,10-14H2 |
InChI Key |
XPOSUVGQUOQGRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3C1OCO3)N(C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)CC6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-3-one](/img/structure/B12344611.png)
![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12344639.png)

![Pyrido[2,3-d]pyrimidine-6-carboxylic acid,1,5-dihydro-2-(methylthio)-5-oxo-, ethyl ester](/img/structure/B12344661.png)

![5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12344670.png)
![N-[(2-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344672.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)
![5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344698.png)
![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12344708.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)
